Dilutetium trimagnesium dodecanitrate

Description

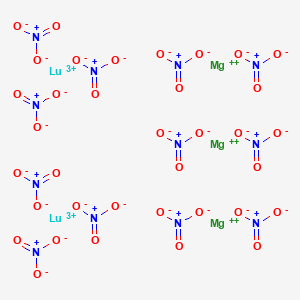

Dilutetium trimagnesium dodecanitrate (hypothetical formula: Lu₂Mg₃N₁₂O₃₆) is a rare earth-magnesium nitrate complex. The compound likely consists of lutetium (Lu³⁺) and magnesium (Mg²⁺) ions coordinated by twelve nitrate (NO₃⁻) groups, forming a high molecular weight complex (~1,130–1,150 g/mol). Such compounds are typically synthesized through reactions involving rare earth oxides, magnesium salts, and nitric acid, followed by crystallization. Applications may include catalytic systems or advanced materials, though specific industrial uses remain underexplored in available literature.

Properties

CAS No. |

93893-17-5 |

|---|---|

Molecular Formula |

Lu2Mg3N12O36 |

Molecular Weight |

1166.91 g/mol |

IUPAC Name |

trimagnesium;lutetium(3+);dodecanitrate |

InChI |

InChI=1S/2Lu.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |

InChI Key |

ZMZVAHFTSSDSQH-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Lu+3].[Lu+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilutetium trimagnesium dodecanitrate typically involves the reaction of lutetium nitrate with magnesium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the resulting product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and advanced equipment to maintain the quality and consistency of the product. The industrial production process also includes rigorous quality control measures to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Dilutetium trimagnesium dodecanitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can convert the compound into lower oxidation state products.

Substitution: The nitrate ions in the compound can be substituted with other anions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state nitrates, while reduction reactions may yield lower oxidation state compounds .

Scientific Research Applications

Dilutetium trimagnesium dodecanitrate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Mechanism of Action

The mechanism of action of dilutetium trimagnesium dodecanitrate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Digadolinium Trimagnesium Dodecanitrate (Gd₂Mg₃N₁₂O₃₆)

Key Properties :

Differences :

- Elemental Composition : Substitution of Lu with Gd alters magnetic and optical properties due to gadolinium’s higher magnetic moment.

- Stability : Gd compounds may exhibit lower thermal stability compared to Lu analogs due to ionic radius differences.

Trimagnesium Dicitrate (Mg₃(C₆H₅O₇)₂)

Key Properties :

Comparison :

- Anion Type: Organic citrate vs. inorganic nitrate ligands.

- Solubility : Trimagnesium dicitrate is water-soluble (pH ~7), whereas nitrate complexes may exhibit hygroscopic or oxidative behavior.

- Safety : Citrates are generally recognized as safe (GRAS), while nitrates require careful handling due to oxidative hazards .

Dilutetium Trisulfate (Lu₂(SO₄)₃)

Key Properties :

Comparison :

- Coordination Chemistry : Sulfate’s tetrahedral geometry vs. nitrate’s trigonal planar coordination.

- Applications : Sulfates are common in ceramics and catalysts, but nitrates offer higher solubility and redox activity.

Trimagnesium Thenium Heptahybride (Mg₃ReH₇)

Key Properties :

Comparison :

- Functionality : Hydrides like Mg₃ReH₇ are studied for hydrogen storage, whereas nitrates serve oxidizing or catalytic roles.

- Synthesis : Requires high-pressure hydrogenation, unlike nitrate complexes synthesized via acid-base reactions.

Data Tables

Table 1: Molecular and Application Comparison

*Hypothetical structure based on analogs.

Biological Activity

Chemical Structure and Properties

Dilutetium trimagnesium dodecanitrate is characterized by its intricate molecular structure, which includes lutetium (Lu) and magnesium (Mg) ions coordinated with nitrate groups. The general formula can be represented as:

Table 1: Chemical Composition

| Element | Symbol | Quantity |

|---|---|---|

| Lutetium | Lu | 2 |

| Magnesium | Mg | 3 |

| Nitrate | NO₃ | 12 |

The biological activity of this compound is primarily attributed to its interaction with cellular components and its potential as a radiopharmaceutical. Research indicates that compounds containing lutetium can be effective in targeted alpha therapy (TAT), particularly in oncology.

- Radiation Therapy : Lutetium isotopes, such as and , have shown promise in treating various cancers by inducing DNA damage in tumor cells while sparing healthy tissues. The relative biological effectiveness (RBE) of these isotopes varies, with exhibiting a higher RBE compared to , suggesting more complex DNA damage that is harder for cells to repair .

- Cellular Uptake : Studies have demonstrated that the uptake of radiolabeled compounds like this compound in cancer cells is influenced by their binding affinity to specific receptors, such as prostate-specific membrane antigen (PSMA). This targeted approach enhances therapeutic efficacy while minimizing side effects .

Case Studies

Several case studies have examined the therapeutic potential of lutetium-based compounds:

- Case Study 1 : A clinical trial involving patients with advanced prostate cancer treated with -labeled PSMA showed significant reductions in tumor size and improved survival rates. The study highlighted the importance of dosage and timing in maximizing therapeutic outcomes .

- Case Study 2 : Research on the use of -labeled compounds demonstrated a marked increase in apoptosis among treated cancer cells compared to controls, indicating the compound's potential to induce cell death through targeted radiation therapy .

Table 2: Summary of Case Studies

| Study Focus | Findings | |

|---|---|---|

| Advanced Prostate Cancer | Reduced tumor size, improved survival rates | Effective targeting using lutetium isotopes |

| Apoptosis Induction | Increased apoptosis in cancer cells | Promising for targeted alpha therapy |

Research Findings

Recent studies have provided insights into the pharmacokinetics and biodistribution of this compound. The compound exhibits favorable properties for use in radiopharmaceutical applications:

- Biodistribution : Following administration, the compound shows preferential accumulation in tumor tissues, which correlates with receptor expression levels. This selective uptake enhances its potential as a therapeutic agent.

- Safety Profile : Preliminary toxicity assessments indicate that this compound has a manageable safety profile, with adverse effects primarily related to radiation exposure rather than chemical toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.